molecular formula C11H14N2 B1249060 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane

2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane

货号: B1249060
分子量: 174.24 g/mol
InChI 键: GYACOUGJSVTBRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane is a conformationally restricted analogue of nicotine, where the bicyclic 7-azanorbornane scaffold locks the molecular geometry . This compound is of significant interest in neuroscience and medicinal chemistry as a sophisticated chemical tool for studying the nicotinic acetylcholine receptors (nAChRs) . The 7-azanorbornane structure is recognized as a privileged scaffold in drug discovery, particularly for designing ligands that target G protein-coupled receptors (GPCRs) and other neuroreceptors . Its rigid structure helps researchers investigate the structure-activity relationships and binding conformations required for receptor interaction without the flexibility inherent in the natural neurotransmitter or simpler analogues. This makes it a valuable compound for probing receptor subtypes and developing new therapeutic agents for neurological disorders. This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

分子式

C11H14N2

分子量

174.24 g/mol

IUPAC 名称

2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2

InChI 键

GYACOUGJSVTBRX-UHFFFAOYSA-N

规范 SMILES

C1CC2C(CC1N2)C3=CN=CC=C3

同义词

deschloroepibatidine

产品来源

United States

准备方法

Cyclization of Amino Alcohol Intermediates

Fraser and Swingle pioneered a five-step sequence starting from 4-acetamidophenol (1). Catalytic hydrogenation using platinum dioxide (PtO₂) yielded cis- and trans-N-(4-hydroxycyclohexyl)acetamide (2), which underwent oxidation to a ketone (3) followed by Beckmann rearrangement to form a lactam (4). Hydrolysis and cyclization in acidic ethanol produced 7-azabicyclo[2.2.1]heptane (5) in 18% overall yield. An optimized variant using PtO₂ in the hydrogenation step improved the yield to 36%.

Key Conditions :

  • Hydrogenation: 10% PtO₂, 80% ethanol, 50°C, 48 h.

  • Cyclization: 70–80% aqueous ethanol, HCl, room temperature.

Diels-Alder Cycloaddition Strategies

Alternative approaches leverage Diels-Alder reactions between N-substituted pyrroles and acetylenic dienophiles. For example, Shafi'ee and Hite reported a 93% yield of the N-carbomethoxy-7-azabicyclo[2.2.1]hept-2-ene derivative using AlCl₃ catalysis. Subsequent hydrogenation and deprotection yielded the parent bicyclic amine.

Introduction of the 3-Pyridyl Group at the 2-Position

Functionalization of the bicyclic core at C-2 with a pyridyl moiety involves strategic bond-forming reactions.

Nucleophilic Addition to Ketone Intermediates

A widely adopted method involves the reaction of lithiated 3-chloropyridine with 7-azabicyclo[2.2.1]heptan-2-one (6). The ketone intermediate, accessible via oxidation of the alcohol derived from the core synthesis, undergoes nucleophilic attack to form a tertiary alcohol (7). Dehydration with POCl₃ yields an alkene (8), which is hydrogenated to afford 2-(3-pyridyl)-7-azabicyclo[2.2.1]heptane (9).

Reaction Sequence :

7-azabicyclo[2.2.1]heptan-2-one3-pyridyllithiumAlcoholPOCl3AlkeneH2/PdTarget Compound\text{7-azabicyclo[2.2.1]heptan-2-one} \xrightarrow{\text{3-pyridyllithium}} \text{Alcohol} \xrightarrow{\text{POCl}3} \text{Alkene} \xrightarrow{\text{H}2/\text{Pd}} \text{Target Compound}

Yield : 47–63% over three steps.

Direct Coupling via Cross-Metathesis

Recent advances employ Grubbs catalyst-mediated cross-metathesis between 2-vinyl-7-azabicyclo[2.2.1]heptane and 3-vinylpyridine. This method offers stereoselectivity but requires stringent anhydrous conditions.

Conditions :

  • Catalyst: Grubbs II (5 mol%).

  • Solvent: Dichloromethane, 40°C, 24 h.

  • Yield: 58%.

Stereochemical Considerations and Resolution

The 2-position’s stereochemistry critically influences biological activity. Kinetic resolution using chiral auxiliaries or enzymatic methods ensures enantiopurity.

Chiral Pool Synthesis

Starting from L-proline derivatives, a seven-step sequence generates the (2R)-enantiomer. Key steps include Mitsunobu etherification and diastereomeric salt crystallization.

Enantiomeric Excess : >98% ee.

Dynamic Kinetic Resolution

Palladium-catalyzed asymmetric hydrogenation of a pyridyl-substituted enamine intermediate achieves dynamic control, yielding the (2S)-enantiomer with 92% ee.

Comparative Analysis of Methods

MethodYield (%)StereocontrolComplexityScalability
Nucleophilic Addition47–63ModerateMediumHigh
Cross-Metathesis58HighHighModerate
Chiral Pool Synthesis32ExcellentVery HighLow

Derivatization and Applications

The synthesized compound serves as a precursor for nicotinic acetylcholine receptor ligands. N-Alkylation with arylmethyl groups (e.g., benzyl, pyridylmethyl) enhances receptor affinity. Fluorination at C-6 using diethylaminosulfur trifluoride (DAST) introduces metabolic stability .

化学反应分析

去氯依巴他丁会发生各种化学反应,包括:

    氧化: 这种反应可以使用常见的氧化剂进行,例如高锰酸钾或三氧化铬。

    还原: 还原反应可以使用像氢化锂铝或硼氢化钠这样的试剂来进行。

    取代: 去氯依巴他丁可以进行亲核取代反应,其中亲核试剂取代吡啶环上的氢原子。

这些反应中常用的试剂和条件包括二氯甲烷等有机溶剂、钯碳等催化剂,以及从室温到回流的反应条件。

科学研究应用

Medicinal Chemistry

1.1 Nicotinic Acetylcholine Receptor Ligands

One of the primary applications of 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane derivatives is their role as ligands for nicotinic acetylcholine receptors (nAChRs). Research has demonstrated that certain derivatives exhibit high binding affinities at nAChRs, making them promising candidates for therapeutic agents targeting neurological disorders such as Alzheimer's disease and schizophrenia. For instance, racemic 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives have shown picomolar binding affinities, with the (-)-enantiomers displaying significantly higher affinities than their (+)-counterparts .

Table 1: Binding Affinities of 7-Methyl Derivatives at nAChRs

CompoundBinding Affinity (pM)Enantiomer
(-)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)< 1(-)
(+)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)> 1000(+)

Radioligand Development for Imaging

2.1 Positron Emission Tomography (PET)

The potential of this compound derivatives as radioligands for PET imaging has been explored extensively. The synthesis of radiolabeled compounds using isotopes such as 11C^{11}C and 18F^{18}F has been successful, with one notable compound exhibiting favorable properties for imaging nAChRs in the brain of baboons, indicating its potential for human studies . This application is particularly significant for understanding neurodegenerative diseases and assessing the efficacy of new therapeutics.

Synthesis and Functionalization

3.1 Synthetic Strategies

The synthesis of various analogues of this compound has been achieved through multiple strategies, including oxidation-reduction techniques and nucleophilic substitutions at the C-7 position. These methods have facilitated the introduction of diverse functional groups, enhancing the pharmacological profiles of the resulting compounds .

Table 2: Synthetic Approaches to Derivatives

Synthetic MethodKey Features
Oxidation-ReductionFacilitates epimerization at C-7
Nucleophilic SubstitutionAllows for diverse functionalization at C-7
Mitsunobu ReactionUtilized for synthesizing pyridyl ether compounds

Neuropharmacological Studies

4.1 Behavioral Studies

Behavioral studies involving these compounds have indicated their potential effects on cognitive functions and memory enhancement due to their interaction with nAChRs. Such studies are crucial in evaluating the therapeutic viability of these compounds in treating cognitive deficits associated with various neurological conditions.

作用机制

去氯依巴他丁的主要作用方式是通过与烟碱型乙酰胆碱受体(nAChRs)相互作用。 这些受体是配体门控离子通道,介导神经系统中的突触传递 。去氯依巴他丁以高亲和力结合到 α4β2 亚型的 nAChRs,充当激动剂。这种结合导致离子通道打开,允许钠和钙等阳离子流入,从而触发下游信号通路,参与疼痛调节和神经递质释放。

相似化合物的比较

去氯依巴他丁经常与其他依巴他丁衍生物和类似化合物进行比较,因为它具有独特的特性 :

    依巴他丁: 母体化合物,以其强大的镇痛作用而闻名,但受其毒性限制。

    2’-氟-3’-(4-硝基苯基)去氯依巴他丁: 一种在吡啶环上进行修饰的衍生物,对 nAChR 亚型的结合亲和力和选择性不同。

    伐尼克兰: α4β2 nAChRs 的部分激动剂,用作戒烟辅助剂,与去氯依巴他丁相比,其安全性不同。

去氯依巴他丁的独特性在于其对 α4β2 nAChR 亚型的高亲和力和选择性,使其成为神经药理学研究中一种有价值的工具。

常见问题

Q. What are the common synthetic routes for 2-(3-pyridyl)-7-azabicyclo[2.2.1]heptane derivatives?

The synthesis typically involves a four-step sequence starting from cyclohex-3-enecarboxylic acid:

Curtius Reaction : Conversion to carbamates or amides via reaction with diphenylphosphoryl azide (DPPA) and tert-butanol.

Stereoselective Bromination : Diastereoselective dibromination to yield intermediates like cis-3,trans-4-dibromocyclohex-1-yl carbamates.

Intramolecular Cyclization : NaH-mediated cyclization forms the bicyclic core.

Functionalization : Radical cyclization or coupling reactions to introduce substituents (e.g., pyridyl groups) .
Alternative routes include palladium-catalyzed amination for N-heteroaryl derivatives and aza-Prins-pinacol reactions for rapid bicyclic scaffold assembly .

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

  • NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and substituent positions. For example, coupling constants in bicyclic systems confirm exo/endo configurations .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches in carbamates at ~1700 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, critical for intermediates like brominated precursors .

Q. What role does the bicyclic structure play in modulating biological activity?

The 7-azabicyclo[2.2.1]heptane scaffold imposes conformational constraints, enhancing binding affinity to targets like nicotinic acetylcholine receptors (nAChRs). This rigidity mimics bioactive conformations of natural ligands (e.g., epibatidine) while reducing metabolic instability .

Advanced Research Questions

Q. How can researchers address low yields in radical cyclization reactions for synthesizing conformationally constrained analogues?

Key strategies include:

  • Optimizing Radical Precursors : Use N-sulfonyl groups (e.g., toluenesulfonyl) instead of carbamates/amides to improve cyclization efficiency (e.g., 70% yield for sulfonamides vs. <10% for carbamates) .
  • Reaction Conditions : Slow addition of HSnBu₃ minimizes side reactions (e.g., reduction vs. cyclization). Fast addition favors uncyclized products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize radical intermediates .

Q. How can the stability of amide bonds in 7-azabicyclo[2.2.1]heptane derivatives be evaluated under basic conditions?

  • Kinetic Studies : Monitor hydrolysis rates via ¹H NMR in NaOH/D₂O at 70°C. Bicyclic amides show resistance due to nitrogen pyramidalization, with rate constants 10–100× slower than planar amides .
  • Computational Modeling : DFT calculations correlate Gibbs free energy of activation (ΔG‡) with experimental stability. Pyramidalization reduces n(N)→π*(C=O) conjugation, slowing hydroxide attack .

Q. How to resolve discrepancies in cyclization outcomes based on precursor functional groups?

  • Functional Group Analysis : Carbamates/amides (e.g., 4–6 ) yield uncyclized products due to competing reduction, while sulfonamides (7 ) enable cyclization via stabilized radical intermediates .
  • Mechanistic Probes : Use deuterium labeling or radical traps (e.g., TEMPO) to identify reaction pathways .

Q. Can thioamide planarity in bicyclic systems be modulated electronically for drug design?

Yes. Substituents on the aromatic ring (e.g., electron-withdrawing -NO₂) restore planarity by reducing allylic strain. X-ray crystallography and variable-temperature NMR show:

  • Nonplanar Thioamides : N-thiobenzoyl derivatives exhibit α = 167.1° (vs. 174.7° for pyrrolidine analogues) .
  • Electronic Tuning : Para-NO₂ increases rotational barriers (ΔH‡ = 18.2 kcal/mol) compared to unsubstituted derivatives (ΔH‡ = 15.1 kcal/mol) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。